![molecular formula C8H9N3S3 B2717684 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 879361-78-1](/img/structure/B2717684.png)
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol, also known as TAT, is a compound that has gained attention in scientific research due to its potential applications in various fields. TAT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The compound has been synthesized using various methods, and its properties have been studied to understand its mechanism of action and physiological effects.
作用机制
The mechanism of action of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol is not fully understood. However, studies have shown that 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol can interact with various enzymes and proteins, leading to the inhibition of their activity. 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has also been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the synthesis of melanin.
Biochemical and Physiological Effects:
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol can inhibit the growth of cancer cells and bacteria. 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has also been found to exhibit anti-inflammatory and antioxidant activities. In vivo studies have shown that 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol can reduce the size of tumors in mice and improve the survival rate of mice with cancer.
实验室实验的优点和局限性
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily characterized using various spectroscopic techniques. 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol also exhibits potent biological activities, making it a useful tool for studying various biological processes. However, 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has some limitations. It can be toxic in high concentrations, and its solubility in water is limited, making it challenging to use in aqueous solutions.
未来方向
There are several future directions for the study of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol. One potential direction is the synthesis of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol derivatives with improved properties, such as increased solubility and reduced toxicity. Another direction is the study of the mechanism of action of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol and its interactions with various enzymes and proteins. The potential applications of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol in material science and environmental science also warrant further investigation. Overall, 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has the potential to be a valuable tool in various fields of scientific research.
合成方法
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol can be synthesized using different methods, including the reaction of 2-aminothiophenol with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 2-aminothiophenol with thiosemicarbazide in the presence of phosphorus oxychloride. The yield of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol depends on the method used, and the purity of the compound can be improved by recrystallization.
科学研究应用
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has been found to exhibit anticancer, antitumor, and antimicrobial activities. In material science, 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensors. In environmental science, 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has been studied for its potential use as a corrosion inhibitor.
属性
IUPAC Name |
5-(2-thiophen-2-ylethylamino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S3/c12-8-11-10-7(14-8)9-4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAPWVWFHWHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)
![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)
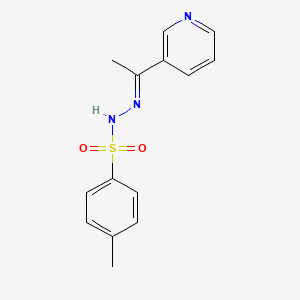

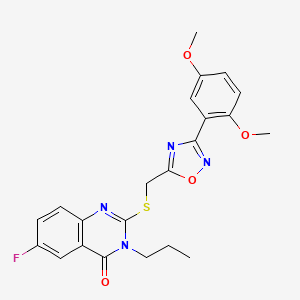
![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)

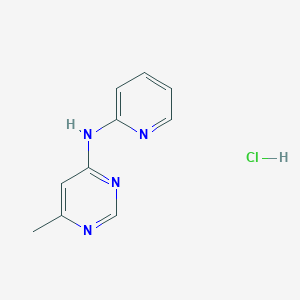
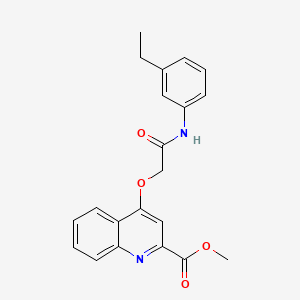
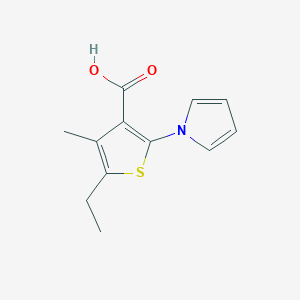

![N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717620.png)

![3-(1-(2,5-dimethylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717622.png)